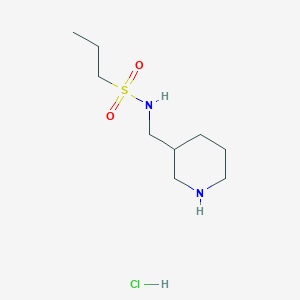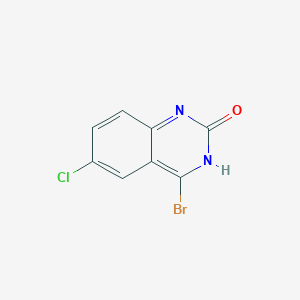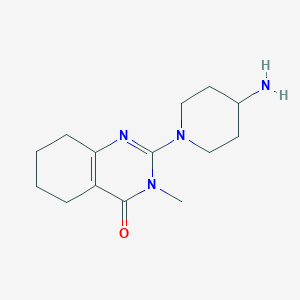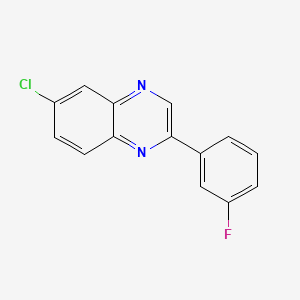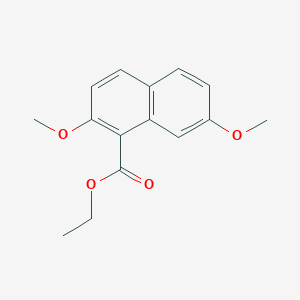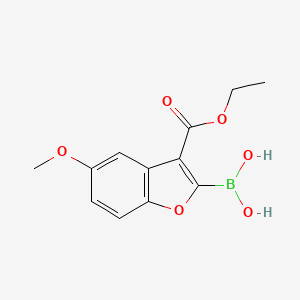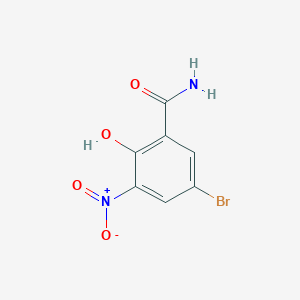
5-Bromo-2-hydroxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-hydroxy-3-nitrobenzamide is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzamide, characterized by the presence of bromine, hydroxyl, and nitro functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzamide typically involves the bromination of 2-hydroxy-3-nitrobenzamide. One common method includes the reaction of 2-hydroxy-3-nitrobenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 5-bromo-2-hydroxy-3-aminobenzamide.
Oxidation: Formation of 5-bromo-2-oxo-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
5-Bromo-2-hydroxy-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanocomposites.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and bromine groups may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-hydroxybenzamide
- 2-Hydroxy-3-nitrobenzamide
- 5-Bromo-3-nitrobenzamide
Uniqueness
5-Bromo-2-hydroxy-3-nitrobenzamide is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development .
Propiedades
Número CAS |
791137-29-6 |
|---|---|
Fórmula molecular |
C7H5BrN2O4 |
Peso molecular |
261.03 g/mol |
Nombre IUPAC |
5-bromo-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C7H5BrN2O4/c8-3-1-4(7(9)12)6(11)5(2-3)10(13)14/h1-2,11H,(H2,9,12) |
Clave InChI |
SSGZMICESZQDHU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)N)O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




